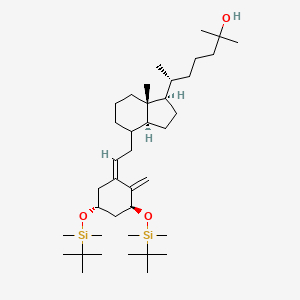

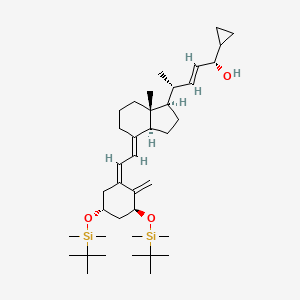

![molecular formula C6H6ClN3O4S2[13C]D2 B602470 Hydrochlorothiazide-13C,d2 CAS No. 1190006-03-1](/img/structure/B602470.png)

Hydrochlorothiazide-13C,d2

Overview

Description

Hydrochlorothiazide-13C,d2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of hydrochlorothiazide, a well-known diuretic medication used to treat hypertension and edema. The stable isotopes, carbon-13 and deuterium, are incorporated into the molecular structure to facilitate various analytical and research applications.

Mechanism of Action

Target of Action

Hydrochlorothiazide-13C,d2, a labeled form of Hydrochlorothiazide (HCTZ), is an orally active diuretic agent of the thiazide class . The primary target of this compound is the Transforming Growth Factor Beta (TGF-β)/Smad signaling pathway . This pathway plays a crucial role in many cellular processes in both the adult organism and the developing embryo including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .

Mode of Action

This compound interacts with its target by inhibiting the TGF-β/Smad signaling pathway . Additionally, it has direct vascular relaxant effects via the opening of the calcium-activated potassium (KCA) channel . This interaction results in changes in cellular function, leading to its therapeutic effects.

Biochemical Pathways

The inhibition of the TGF-β/Smad signaling pathway and the activation of the KCA channel are the key biochemical pathways affected by this compound . The downstream effects of these actions include improved cardiac function, reduced fibrosis, and antihypertensive effects .

Result of Action

The molecular and cellular effects of this compound’s action include direct vascular relaxation, improved cardiac function, reduced fibrosis, and antihypertensive effects . These effects are primarily due to its interaction with the TGF-β/Smad signaling pathway and the KCA channel .

Biochemical Analysis

Biochemical Properties

Hydrochlorothiazide-13C,d2, like its parent compound Hydrochlorothiazide, inhibits the transforming TGF-β/Smad signaling pathway . It also has direct vascular relaxant effects via opening of the calcium-activated potassium (KCA) channel . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been shown to improve cardiac function, reduce fibrosis, and have antihypertensive effects . These effects are likely due to its influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the TGF-β/Smad signaling pathway and activates the KCA channel .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrochlorothiazide-13C,d2 is synthesized by incorporating carbon-13 and deuterium into the molecular structure of hydrochlorothiazide. One common method involves the reaction of paraformaldehyde with 5-chloro-2,4-disulfamoylaniline in nonaqueous media. Another method involves the reaction of formaldehyde with 6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide in an aqueous alkaline solution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is carefully controlled to ensure the incorporation of stable isotopes and to maintain the purity and quality of the final product. The compound is then purified and packaged for use in research and analytical applications.

Chemical Reactions Analysis

Types of Reactions

Hydrochlorothiazide-13C,d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hydrochlorothiazide-13C,d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of hydrochlorothiazide in the body.

Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.

Biological Research: Helps in studying the interaction of hydrochlorothiazide with biological targets.

Medical Research: Used in the development and testing of new diuretic drugs and treatments for hypertension.

Comparison with Similar Compounds

Similar Compounds

Chlorthalidone: Another thiazide-like diuretic used to treat hypertension.

Indapamide: A thiazide-like diuretic with similar applications.

Metolazone: Another diuretic with a similar mechanism of action.

Uniqueness

Hydrochlorothiazide-13C,d2 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The incorporation of carbon-13 and deuterium allows for precise tracing and analysis in various scientific studies, setting it apart from other similar compounds .

Properties

IUPAC Name |

6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3+1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUFKLXOESDKRF-QFNKQLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662001 | |

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190006-03-1 | |

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Hydrochlorothiazide-13C,d2 used in these studies?

A: this compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying hydrochlorothiazide in biological samples like plasma [, ].

Q2: What are the advantages of using a stable isotope-labeled internal standard like this compound?

A2: Stable isotope-labeled internal standards offer several advantages:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

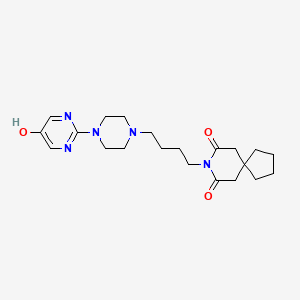

![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)

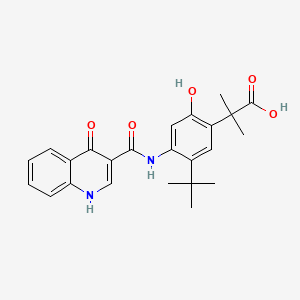

![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)

![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)